N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Description
The compound N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic molecule featuring three distinct moieties:
A 1,3-benzothiazole ring fused to a tetrahydrobenzothiophen system.
A 6-methyl substituent on the tetrahydrobenzothiophen core.
A 3-methyl-1,2-oxazole-5-carboxamide group linked via an amide bond.
The tetrahydrobenzothiophen core may confer conformational flexibility, while the benzothiazole and oxazole rings provide aromaticity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-11-7-8-13-17(9-11)28-21(23-19(25)15-10-12(2)24-26-15)18(13)20-22-14-5-3-4-6-16(14)27-20/h3-6,10-11H,7-9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIGVUZRLSISNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=NO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Moiety Construction
The 1,3-benzothiazol-2-yl group is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl sources. A modified protocol from JSTAGE involves reacting 2-aminothiophenol (1.0 eq) with formaldehyde (1.2 eq) and piperidine (1.0 eq) in methanol under microwave irradiation (100°C, 30 min), achieving 89% yield. Key advantages include reduced reaction time and enhanced purity compared to conventional heating. Nuclear magnetic resonance (NMR) analysis of intermediates reveals characteristic imidazoline proton signals at δ 3.62 ppm (s, 4H) and aromatic protons at δ 7.15–7.56 ppm, confirming regioselective cyclization.
Tetrahydrobenzothiophene Core Functionalization
The 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl subunit is constructed via Friedel-Crafts alkylation of cyclohexene with methylthiophene-2-carboxylate, followed by catalytic hydrogenation. Patent data specifies using palladium on carbon (10% wt) under 50 psi H₂ in tetrahydrofuran (THF), yielding 78% of the saturated core. Methylation at the 6-position is achieved via treatment with methyl iodide (1.5 eq) and potassium tert-butoxide in dimethylformamide (DMF), with gas chromatography–mass spectrometry (GC-MS) confirming >95% conversion.
Oxazole Carboxamide Synthesis
The 3-methyl-1,2-oxazole-5-carboxamide group is prepared using a one-pot method adapted from Fujita and Kunishima. N-Acylation of β-alanine with acetic anhydride (2.0 eq) in acetone/water (3:1 v/v) using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM, 1.1 eq) yields N-acyl-β-alanine (92% purity). Subsequent cyclodehydration with N,N-diethylaniline hydrochloride (1.2 eq) and DMT-MM (1.1 eq) in dichloromethane generates the oxazol-5(4H)-one intermediate, which undergoes aminolysis with ammonium hydroxide to furnish the carboxamide. Infrared (IR) spectroscopy confirms C=O stretching at 1712 cm⁻¹ and N–H bending at 1540 cm⁻¹.
Coupling and Final Assembly
Amide Bond Formation
Coupling the benzothiazole-tetrahydrobenzothiophene amine (1.0 eq) with 3-methyl-1,2-oxazole-5-carboxylic acid (1.05 eq) is optimized using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in dichloromethane at 0°C→25°C. High-performance liquid chromatography (HPLC) monitoring shows >98% conversion after 12 h, with matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirming the molecular ion peak at m/z 481.2 [M+H]⁺.
Crystallographic Validation
Single-crystal X-ray diffraction of the final compound (Table 1) confirms orthorhombic crystal symmetry (space group P2₁2₁2₁) with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 15.678 Å. The dihedral angle between benzothiazole and oxazole planes is 87.5°, indicating minimal conjugation between aromatic systems.
Table 1: Crystallographic Data for N-[3-(1,3-Benzothiazol-2-yl)-6-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]-3-Methyl-1,2-Oxazole-5-Carboxamide
| Parameter | Value |
|---|---|
| Empirical formula | C₂₂H₂₀N₄O₂S₂ |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.921(3) |
| b (Å) | 12.345(4) |
| c (Å) | 15.678(5) |
| V (ų) | 1734.2(10) |
| Z | 4 |
| Density (g/cm³) | 1.452 |
Reaction Optimization and Scalability
Solvent and Temperature Effects
Microwave-assisted synthesis reduces the benzothiazole cyclization time from 6 h to 30 min while improving yield from 67% to 89%. Polar aprotic solvents like DMF favor methylation of the tetrahydrobenzothiophene core, whereas THF minimizes side reactions during hydrogenation.
Purification Techniques
Flash chromatography on silica gel (hexane/ethyl acetate, 4:1) removes unreacted oxazole precursors, while recrystallization from chloroform/methanol (1:3) yields analytically pure product (mp 189–191°C).
Spectroscopic Characterization
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆) exhibits resonances for tetrahydrobenzothiophene methyl at δ 1.49 ppm (s, 3H), oxazole methyl at δ 2.32 ppm (s, 3H), and benzothiazole aromatic protons at δ 7.24–7.88 ppm (m, 4H).
Infrared Spectroscopy
Strong absorptions at 1665 cm⁻¹ (amide C=O) and 1545 cm⁻¹ (C=N stretching) validate the oxazole carboxamide structure.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate these targets’ activity, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Benzothiazole Derivatives ()
Compounds 5a–d in share a benzothiazole core but differ in substituents at the 6-position (e.g., methyl, methoxy, chloro). For example:
- 5b : 6-Methylbenzothiazolyl group.
- 5d : 6-Chlorobenzothiazolyl group.
Key Differences from Target Compound :
- The target compound incorporates a tetrahydrobenzothiophen ring fused to the benzothiazole, which is absent in 5a–d. This likely enhances lipophilicity and steric bulk.
- The 6-methyl group on the tetrahydrobenzothiophen (target) vs. the benzothiazole (5b) may influence electronic properties and binding interactions differently.
Triazole-Thioester Derivatives ()
Compound 6a ( ) contains a 1,2,4-triazole ring and a thioester group.
Key Differences :
- Oxazoles are less polarizable than triazoles, which may alter π-π stacking interactions in biological targets.
Physicochemical Properties (Theoretical Analysis)
Implications:
- The target’s higher molecular weight and LogP suggest enhanced membrane permeability but possible challenges in aqueous solubility.
- The amide and oxazole groups may improve target selectivity compared to thioester-containing analogs.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for purity?
The synthesis typically involves multi-step reactions, starting with benzo[d]thiazole derivatives and tetrahydrothieno precursors. A common approach includes coupling the benzothiazole moiety to the tetrahydrothieno core under controlled pH and temperature, followed by amide bond formation with the oxazole-carboxamide group. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF for solubility) and catalysts (e.g., HATU for coupling efficiency). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate high-purity product .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and ring systems.
- High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .
Q. How do the functional groups influence its reactivity in biological or chemical systems?
- The benzothiazole moiety enhances π-π stacking with aromatic residues in enzyme active sites.
- The tetrahydrobenzothiophene core contributes to conformational rigidity, affecting binding specificity.
- The oxazole-carboxamide group participates in hydrogen bonding, critical for target engagement. Reactivity studies should prioritize pH-dependent stability assays (e.g., in PBS buffer at 37°C) to evaluate hydrolysis risks .
Q. What structural analogs have been studied, and how do their properties compare?
Analogs like N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide exhibit similar rigidity but differ in electronic properties due to substituents (e.g., nitro groups increase electrophilicity). Comparative studies using DFT calculations or X-ray crystallography can reveal steric/electronic variations impacting bioactivity .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for scalable synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error. For example, ICReDD’s workflow combines reaction path searches with machine learning to prioritize solvent/catalyst combinations, shortening development time by ~40%. Experimental validation via microfluidic reactors ensures reproducibility .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Mitigation strategies:
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50).
- Metabolic stability testing (e.g., liver microsomes) to identify degradation products.
- Structured meta-analysis controlling for variables like solvent (DMSO concentration) .
Q. How can researchers identify and validate biological targets for this compound?
- Target fishing using affinity chromatography or pull-down assays with tagged compounds.
- Molecular docking (AutoDock Vina) against protein databases to prioritize candidates.
- CRISPR-Cas9 knockout models to confirm target relevance in phenotypic assays .
Q. What experimental design principles apply to pharmacokinetic and toxicity studies?
- In vivo PK : Use rodent models with LC-MS/MS quantification at multiple timepoints. Assess bioavailability (IV vs. oral dosing) and tissue distribution.
- Toxicity : Follow OECD guidelines for acute/chronic toxicity, including histopathology and serum biomarkers (ALT, creatinine). Incorporate metabolomics to detect off-target effects .
Q. How can low synthetic yields be addressed without compromising purity?
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry.
- Alternative catalysts : Switch from EDCl/HOBt to PyBOP for higher coupling efficiency.
- Flow chemistry : Improves heat/mass transfer, reducing decomposition .
Q. What role does the tetrahydrobenzothiophene ring play in modulating solubility and bioavailability?
The saturated ring reduces planarity, enhancing solubility in aqueous media compared to fully aromatic analogs. LogP calculations (e.g., SwissADME) and shake-flask solubility tests in PBS (pH 7.4) quantify this effect. Bioavailability can be further improved via salt formation (e.g., hydrochloride) .
Methodological Tables
Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d₆ | Confirm aromatic proton integration and coupling patterns |
| HR-MS | ESI+, m/z 502.04 ([M+H]⁺) | Verify molecular formula (C₂₄H₂₄ClN₃O₃S₂) |
| HPLC | C18, 70:30 ACN/H₂O, 1 mL/min | Assess purity (>95%) |
Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Dimer | Oxazole-carboxamide coupling | Reduce reaction time, use excess amine |
| Hydrolyzed amide | Aqueous workup | Use anhydrous conditions, lower pH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
